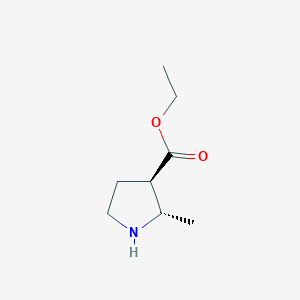![molecular formula C17H16N4OS B2858816 1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one CAS No. 2415504-21-9](/img/structure/B2858816.png)
1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one” is a chemical compound with the empirical formula C18H19N3S . It is a solid substance . This compound is part of a larger group of heterocyclic compounds known as thienopyrimidinones .
Synthesis Analysis
While specific synthesis methods for “1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one” were not found, thienopyrimidinones can be synthesized via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide .Molecular Structure Analysis
The molecular structure of “1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one” is represented by the SMILES stringC1(N(CC2)CCC2CC3=CC=CC=C3)=C4C(SC=C4)=NC=N1 . Physical And Chemical Properties Analysis
“1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one” is a solid substance . Its molecular weight is 309.43 .Mechanism of Action
While the specific mechanism of action for “1-Benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one” was not found, thienopyrimidinones have been reported to inhibit Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . Another study suggests that thienopyrimidinones can inhibit phosphatidylinositol-3-kinase (PI3K), a target in cancer treatment .
Safety and Hazards
properties
IUPAC Name |
1-benzyl-4-thieno[3,2-d]pyrimidin-4-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4OS/c22-15-11-21(17-16-14(6-9-23-16)18-12-19-17)8-7-20(15)10-13-4-2-1-3-5-13/h1-6,9,12H,7-8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRIFEKMNDYEJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=NC3=C2SC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






amino}phenol](/img/structure/B2858741.png)
![3-[[1-[(1,1-Dioxothiolan-3-yl)methyl]piperidin-4-yl]methyl]-2-methylquinazolin-4-one](/img/structure/B2858743.png)


![N-(2-chloro-4-fluorophenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/no-structure.png)

![4-(6-((2,4-dichloro-5-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2858750.png)
![N-[1-[6-(2-Methoxyphenyl)pyridazin-3-yl]azetidin-3-yl]-N,1,2-trimethylimidazole-4-sulfonamide](/img/structure/B2858752.png)
![N-(2-methoxybenzyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2858756.png)